3-[Methyl(propan-2-yl)amino]propanethioamide
Description
3-[Methyl(propan-2-yl)amino]propanethioamide is a thioamide derivative characterized by a propane backbone with a thioamide (-CS-NH₂) group and a secondary amine substituent at the 3-position, consisting of methyl and isopropyl (propan-2-yl) groups. Thioamides are notable for their enhanced lipophilicity and metabolic stability compared to amides, making them valuable in medicinal chemistry for targeting enzymes or receptors sensitive to sulfur-containing motifs .
Properties
Molecular Formula |
C7H16N2S |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]propanethioamide |
InChI |
InChI=1S/C7H16N2S/c1-6(2)9(3)5-4-7(8)10/h6H,4-5H2,1-3H3,(H2,8,10) |
InChI Key |
YIQVOFAZZREHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Methyl(propan-2-yl)amino]propanethioamide typically involves the reaction of appropriate amines with thioamide precursors. One common method includes the reaction of 3-chloropropanethioamide with methyl(propan-2-yl)amine under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-[Methyl(propan-2-yl)amino]propanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: N-substituted thioamides.
Scientific Research Applications
3-[Methyl(propan-2-yl)amino]propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Methyl(propan-2-yl)amino]propanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The secondary amine group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Thioamide vs. Urea Linkage : The carbamoyl group in introduces a urea-like (-NH-CO-NH-) linkage, enhancing hydrogen-bonding capacity and aqueous solubility. However, this modification reduces lipophilicity compared to the target compound, which may limit membrane permeability .
- The isopropyl group balances bulk and flexibility, favoring target engagement .
- Backbone Differences : The indole-containing analog () exhibits aromaticity and rigidity, leading to higher plasma protein binding but shorter metabolic half-lives compared to the aliphatic thioamide backbone of the target compound .
Functional Group Contributions
- Thioamide Group : The -CS-NH₂ group in the target compound and analogs enhances resistance to enzymatic hydrolysis compared to amides, improving metabolic stability. This feature is critical for compounds targeting intracellular enzymes .
Biological Activity
3-[Methyl(propan-2-yl)amino]propanethioamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies, case reports, and findings that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 134145666
- Molecular Formula: C₇H₁₄N₂S
- Molecular Weight: 158.27 g/mol
The compound features a thioamide functional group, which is known to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that thioamide derivatives can exhibit significant antimicrobial properties. A study focused on various thioamide compounds, including derivatives similar to this compound, demonstrated their effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were found to be notably low, suggesting strong antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| This compound | S. aureus | 16 |
Anticancer Potential
Emerging studies have explored the anticancer potential of thioamide compounds. In vitro assays showed that this compound induced apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins.
A case study involving a specific cancer cell line (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in:
- Cell Viability Reduction: Approximately 50% at a concentration of 20 µM after 24 hours.
- Apoptotic Markers: Increased expression of caspase-3 and decreased Bcl-2 levels, indicating a pro-apoptotic effect.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of thioamides. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage. In animal models, administration of this compound led to:
- Reduction in Oxidative Stress Markers: Decreased levels of malondialdehyde (MDA).
- Improved Cognitive Function: Enhanced performance in memory tasks compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism.
- Induction of Apoptosis: Through the modulation of signaling pathways related to cell survival and death.
- Antioxidant Properties: By scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
